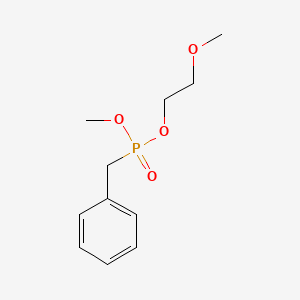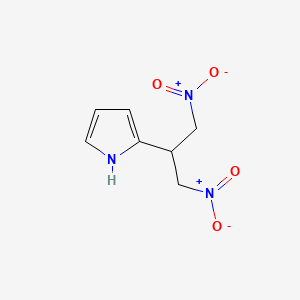![molecular formula C7H13N2O4- B12535778 4-[(1,3-Diaminopropan-2-yl)oxy]-4-oxobutanoate CAS No. 666748-26-1](/img/structure/B12535778.png)
4-[(1,3-Diaminopropan-2-yl)oxy]-4-oxobutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(1,3-Diaminopropan-2-yl)oxy]-4-oxobutanoate is a chemical compound with the molecular formula C7H13N2O4. It is known for its unique structure, which includes both amine and ester functional groups. This compound is used in various scientific research applications due to its versatile chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,3-Diaminopropan-2-yl)oxy]-4-oxobutanoate typically involves the reaction of 1,3-diaminopropan-2-ol with an appropriate ester or acid derivative. One common method is the esterification reaction where 1,3-diaminopropan-2-ol reacts with succinic anhydride under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) and requires a catalyst like pyridine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent product quality and yield. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, are essential to obtain the compound in its pure form.
化学反应分析
Types of Reactions
4-[(1,3-Diaminopropan-2-yl)oxy]-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming new amide or urea derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Reagents like acyl chlorides or isocyanates are used for forming amide or urea derivatives.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amide or urea derivatives.
科学研究应用
4-[(1,3-Diaminopropan-2-yl)oxy]-4-oxobutanoate is utilized in various fields of scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of biochemical assays and as a probe for studying enzyme activities.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-[(1,3-Diaminopropan-2-yl)oxy]-4-oxobutanoate involves its interaction with molecular targets such as enzymes and receptors. The amine groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, inhibiting their activity. The ester group can undergo hydrolysis, releasing active metabolites that further modulate biological pathways.
相似化合物的比较
Similar Compounds
- 4-[(1,3-Diaminopropan-2-yl)oxy]-4-oxobutanoic acid
- 4-[(1,3-Diaminopropan-2-yl)oxy]-4-oxopentanoate
- 4-[(1,3-Diaminopropan-2-yl)oxy]-4-oxobutanoamide
Uniqueness
4-[(1,3-Diaminopropan-2-yl)oxy]-4-oxobutanoate is unique due to its specific combination of amine and ester functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various research and industrial applications.
属性
CAS 编号 |
666748-26-1 |
|---|---|
分子式 |
C7H13N2O4- |
分子量 |
189.19 g/mol |
IUPAC 名称 |
4-(1,3-diaminopropan-2-yloxy)-4-oxobutanoate |
InChI |
InChI=1S/C7H14N2O4/c8-3-5(4-9)13-7(12)2-1-6(10)11/h5H,1-4,8-9H2,(H,10,11)/p-1 |
InChI 键 |
CVFSIVMPPBACKU-UHFFFAOYSA-M |
规范 SMILES |
C(CC(=O)OC(CN)CN)C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


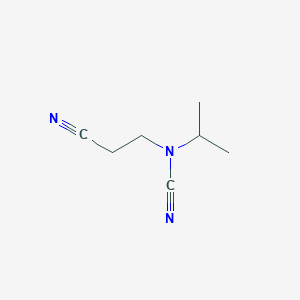

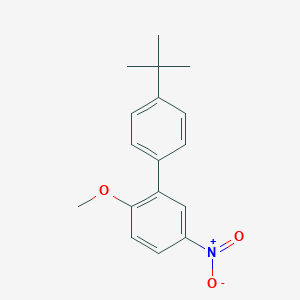

![[(3R)-1-Ethylpiperidin-3-yl]methyl pentanoate](/img/structure/B12535723.png)
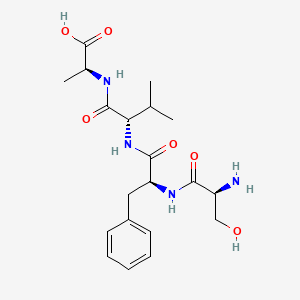
![1,2-Benzenediol, 4-[[(3-methylbutyl)thio]methyl]-](/img/structure/B12535733.png)
![Benzamide, 3-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B12535736.png)
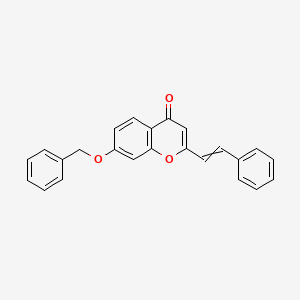
![2-[3-(2-Methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12535747.png)
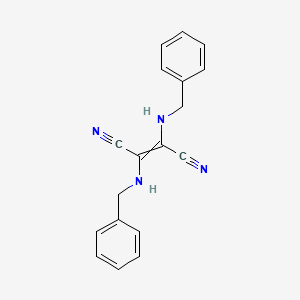
![10-(Trimethylsilyl)-N,N-bis[4-(trimethylsilyl)phenyl]anthracen-9-amine](/img/structure/B12535758.png)
